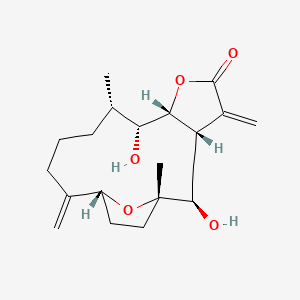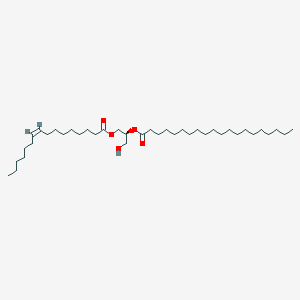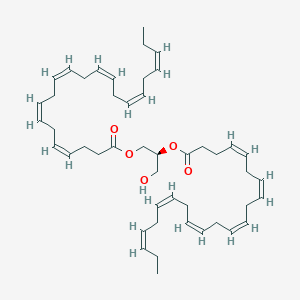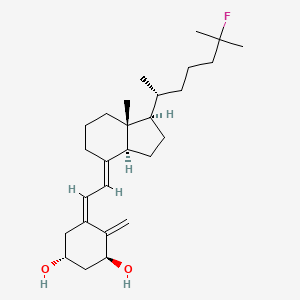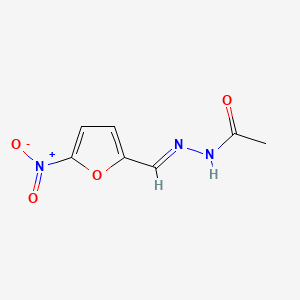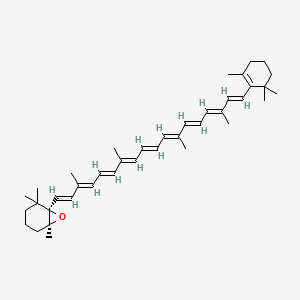
(5S,6R)-beta-carotene 5,6-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6R)-beta-carotene 5,6-epoxide is a beta-carotene 5,6-epoxide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Chirality
- Eschenmoser, Uebelhart, and Eugster (1979) demonstrated the synthesis and established the chirality of (5S,6R)-beta-carotene 5,6-epoxide. This work involved Wittig-condensation and the use of sulfurane reagent to achieve the optically active epoxides (Eschenmoser et al., 1979).
- Another study by Eschenmoser and Eugster (1978) focused on the synthesis of this compound, highlighting its unusual solubility characteristics and establishing the chirality of carotene epoxides without other O-functions (Eschenmoser & Eugster, 1978).
Role in Photosynthesis
- Young, Barry, and Britton (1989) reported the presence of β-carotene-5,6-epoxide in higher plant photosynthetic tissue, particularly associated with PS I reaction centres. It’s suggested as a product of photooxidative events in the photosynthetic apparatus (Young et al., 1989).
Antioxidant Properties and Cell Differentiation
- Kennedy and Liebler (1991) studied the peroxyl radical oxidation of beta-carotene, leading to the formation of beta-carotene epoxides. They suggested that epoxide formation might partly account for the antioxidant properties of beta-carotene (Kennedy & Liebler, 1991).
- Duitsman et al. (1999) found that the 5,6-monoepoxide of beta-carotene showed higher activity in inducing differentiation of NB4 leukemia cells than other monoepoxides or beta-carotene itself (Duitsman et al., 1999).
Bioavailability and Absorption
- Barua and Olson (2001) reported that beta-carotene 5,6-epoxide was absorbed well by humans and could be more active than beta-carotene in certain biological processes (Barua & Olson, 2001).
Role in Plant Pigmentation
- Kishimoto et al. (2004) identified carotenoids in chrysanthemum petals, including forms of lutein-5,6-epoxide, suggesting a role in plant pigmentation (Kishimoto et al., 2004).
Propiedades
Nombre del producto |
(5S,6R)-beta-carotene 5,6-epoxide |
|---|---|
Fórmula molecular |
C40H56O |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
(1R,6S)-2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+/t39-,40+/m0/s1 |
Clave InChI |
RVCRIPILOFSMFG-MLLMWRMGSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@]23[C@@](O2)(CCCC3(C)C)C)/C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



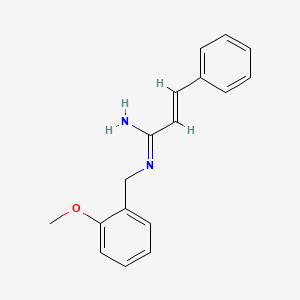
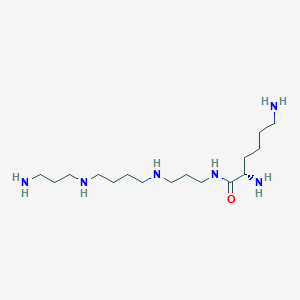
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)
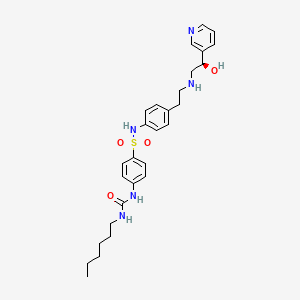
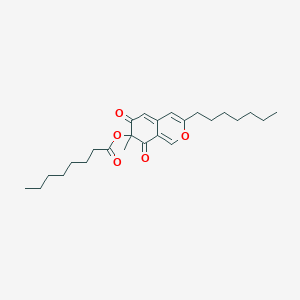
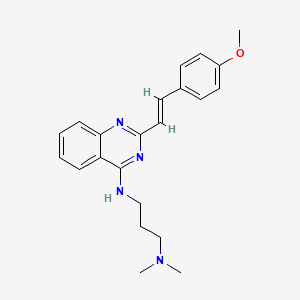
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
